molecular formula C9H8BrF3O B1292856 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol CAS No. 1148050-30-9

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Cat. No. B1292856
M. Wt: 269.06 g/mol
InChI Key: NUQKLBWHNGSIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol" is a brominated and trifluoromethylated organic molecule. It is structurally related to various compounds that have been studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of both bromine and trifluoromethyl groups suggests that this compound could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds involves multiple steps, including halogenation, oxidation, and the use of Grignard reagents. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall 82.5% yield . Similarly, the preparation of carboxylic acid 4'-bromophenacyl ester derivatives involves the reaction of carboxylate salts with 4'-bromophenacyl triflate in acetonitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within a crystal. For example, the structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one was elucidated using single-crystal XRD, and the data were supported by Density Functional Theory (DFT) calculations .

Chemical Reactions Analysis

The presence of bromine and trifluoromethyl groups in the molecule allows for various chemical reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O leads to both addition-elimination and substitution products . Additionally, the photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol have been studied, revealing insights into the C-Br bond dissociation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The trifluoromethyl group is known to impart unique chemical and physical properties, such as increased lipophilicity and stability. The photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol at different wavelengths provide information on the energy distributions and the dynamics of bond cleavage, which are crucial for understanding the reactivity and stability of the compound .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology
    • Application : These compounds were synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Biological Activities on Rainbow Trout Alevins

    • Field : Aquatic Biology
    • Application : The compound “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)” was studied for its effects on rainbow trout alevins .
    • Method : The study did not provide specific methods of application or experimental procedures .
    • Results : The study did not provide specific results or outcomes .
  • Liquid Crystal Oligomers and Polymers

    • Field : Polymer Science
    • Application : The compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Antiviral and Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from compounds like “3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol”, have shown various biological activities, including antiviral and anti-inflammatory effects .
    • Method : The specific methods of application or experimental procedures were not provided in the study .
    • Results : The study did not provide specific results or outcomes .
  • Side-Chain Liquid Crystal Oligomers and Polymers

    • Field : Polymer Science
    • Application : The compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
    • Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • Antiviral and Anti-inflammatory Activities

    • Field : Pharmacology
    • Application : Indole derivatives, which can be synthesized from compounds like “3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol”, have shown various biological activities, including antiviral and anti-inflammatory effects .
    • Method : The specific methods of application or experimental procedures were not provided in the study .
    • Results : The study did not provide specific results or outcomes .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQKLBWHNGSIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648865
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

CAS RN

1148050-30-9
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.